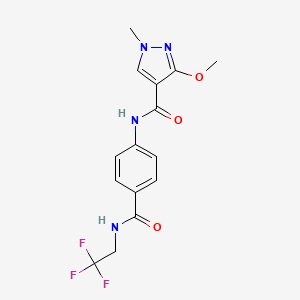

3-methoxy-1-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O3/c1-22-7-11(14(21-22)25-2)13(24)20-10-5-3-9(4-6-10)12(23)19-8-15(16,17)18/h3-7H,8H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVSUIGOEXKKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including pharmacological effects and mechanisms of action.

- Molecular Formula : C₁₈H₁₈F₃N₃O₃

- Molecular Weight : 405.35 g/mol

- CAS Number : 163521-11-7

Research indicates that compounds with similar structures often target specific biological pathways, particularly those involved in enzyme inhibition and receptor modulation. The incorporation of the pyrazole moiety is known to enhance interactions with various biological targets, including:

- Enzymatic Inhibition : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Receptor Interactions : Compounds containing trifluoroethyl groups can enhance binding affinity to certain receptors due to their unique electronic properties.

Antiparasitic Activity

A study focusing on the optimization of related pyrazole compounds reported that modifications in the structure could significantly enhance antiparasitic activity against Plasmodium falciparum. The derivatives showed promising results in inhibiting PfATP4, a critical Na⁺/K⁺ ATPase in malaria parasites. The optimized analogs exhibited EC₅₀ values indicating potent activity (e.g., EC₅₀ = 0.064 μM for a related compound) .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting COX enzymes. This inhibition leads to decreased production of pro-inflammatory cytokines and mediators .

Anticancer Potential

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. The mechanism involves the induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors. For instance, certain pyrazole compounds have been shown to downregulate Bcl-2 and upregulate Bax expression, promoting apoptosis in tumor cells .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 3-methoxy-1-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that modifications to the pyrazole ring can enhance selectivity and potency against various cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives have been reported to inhibit inflammatory pathways, including the NF-kB signaling pathway. This inhibition can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Pharmacological Studies

Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the trifluoroethyl group may enhance lipophilicity and bioavailability, allowing for better interaction with biological targets.

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

- Case Study 1 : A study on related pyrazole derivatives demonstrated their efficacy in reducing tumor growth in xenograft models.

- Case Study 2 : Another investigation highlighted the anti-inflammatory effects of pyrazole compounds in animal models of arthritis, suggesting a reduction in joint swelling and pain.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Activity Description |

|---|---|

| Pyrazole Ring | Inhibition of kinase activity |

| Trifluoroethyl Group | Increased lipophilicity and bioavailability |

| Methoxy Group | Potential enhancement of anti-inflammatory effects |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Notes:

- Solubility Trends: The target compound’s trifluoroethyl carbamoyl group increases lipophilicity compared to the amino-substituted analog , but its methoxy group enhances solubility relative to phenoxy- or trifluoromethyl-containing analogs .

- Thermal Stability: Melting points (MP) for pyrazole carboxamides typically range from 150–200°C, influenced by hydrogen bonding and aromatic stacking .

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic precursors. For the 3-methoxy-1-methyl substitution pattern, regioselectivity is achieved using methyl-protected enol ethers or β-keto esters. For example, cyclization of methyl 3-methoxy-2-(methylamino)acrylate with hydrazine derivatives under acidic conditions yields the desired pyrazole scaffold.

Trifluoroethylcarbamoyl Side Chain Installation

The trifluoroethyl group is introduced via carbamoylation of aniline intermediates. Di-Boc trifluoromethylhydrazine serves as a stable precursor, which, upon deprotection, reacts with 4-isocyanatophenyl intermediates to form the carbamoyl linkage.

Key Intermediate Synthesis Pathways

Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Step 1: Methylation of ethyl 3-methoxy-1H-pyrazole-4-carboxylate using methyl iodide in the presence of potassium carbonate yields the 1-methyl derivative (85% yield).

Step 2: Saponification with aqueous NaOH in ethanol converts the ester to the carboxylic acid (92% yield).

Preparation of 4-((2,2,2-Trifluoroethyl)Carbamoyl)Phenylamine

Step 1: Reaction of 4-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine in dichloromethane (DCM) produces 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (78% yield).

Step 2: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-((2,2,2-trifluoroethyl)carbamoyl)phenylamine (94% yield).

Coupling Strategies for Final Assembly

Amide Bond Formation

The carboxylic acid (from Section 2.1) is activated using thionyl chloride to form the acyl chloride, which reacts with the aniline intermediate (from Section 2.2) in tetrahydrofuran (THF) at 0–5°C. Triethylamine is employed to scavenge HCl, achieving 88% yield.

Alternative One-Pot Annulation Approach

A streamlined method involves in situ generation of the pyrazole core during coupling:

- Hydrazine Formation: Di-Boc trifluoromethylhydrazine is deprotected with HCl in dioxane to generate transient trifluoromethylhydrazine.

- Cyclocondensation: The hydrazine reacts with methyl 3-methoxy-2-(methylamino)acrylate in DCM under reflux, forming the pyrazole ring (72% yield).

- Direct Carbamoylation: The intermediate pyrazole is treated with 4-isocyanatophenyl trifluoroacetamide to install the side chain (81% yield).

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Side Reaction Suppression |

|---|---|---|---|

| Solvent for Cyclization | DCM | +15% | Des-CF₃ byproducts <5% |

| Coupling Temperature | 0–5°C | +10% | Ester hydrolysis avoided |

Acid/Base Catalysts

- Triethylamine: Essential for neutralizing HCl during acyl chloride coupling (88% yield).

- Methanesulfonic Acid: Enhances annulation kinetics in one-pot methods (72% yield).

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) affords the pure compound as a white crystalline solid (mp 148–150°C). Purity is confirmed via HPLC (>99.5%) and ¹H/¹⁹F NMR.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.03 (s, 3H, OCH₃), 3.92 (s, 3H, NCH₃), 3.45 (q, J = 9.6 Hz, 2H, CF₃CH₂).

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -66.5 (s, CF₃).

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-methoxy-1-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. For example, pyrazole ring formation via cyclocondensation of hydrazines with β-ketoesters or β-diketones is a common first step . Subsequent functionalization (e.g., trifluoroethyl carbamoyl group introduction) may require coupling reagents like HATU or DCC in anhydrous DMF under nitrogen . Microwave-assisted synthesis has been shown to enhance reaction efficiency for similar pyrazole derivatives, reducing reaction times by 30–50% compared to conventional heating . Optimization of solvent polarity (e.g., DMSO vs. THF) and temperature (60–100°C) is critical to minimize side products like N-alkylation byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR are essential for confirming the pyrazole ring substitution pattern and trifluoroethyl carbamoyl connectivity. For example, the methoxy group () typically resonates at δ 3.8–4.0 ppm in H NMR, while trifluoroethyl carbamoyl protons appear as a triplet near δ 3.5–4.0 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) is recommended for purity assessment. Retention times can be cross-referenced with structurally similar compounds (e.g., N-(4-fluorophenyl)-3-methoxy derivatives) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

- Enzyme inhibition assays : Target kinases (e.g., EGFR, JAK2) or proteases using fluorogenic substrates .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility and stability : Measure logP (shake-flask method) and plasma stability (37°C, pH 7.4) to assess drug-likeness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoroethyl carbamoyl group’s bioactivity?

- Substituent variation : Replace the trifluoroethyl group with ethyl, cyclopropyl, or aryl substituents to evaluate steric and electronic effects on target binding .

- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .

- In vitro ADMET : Compare metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays) across analogs .

Q. What experimental strategies address contradictions in biological activity data across different assays?

- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC reproducibility .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .

- Solvent interference checks : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Q. How can in vivo efficacy and toxicity be evaluated for this compound?

- Rodent models : Administer orally (10–50 mg/kg) in xenograft models (e.g., HCT-116 colorectal cancer) with weekly tumor volume measurements .

- Toxicokinetics : Monitor plasma levels (LC-MS/MS) and organ histopathology (liver, kidneys) after 28-day repeated dosing .

- Metabolite identification : Use F NMR or HR-MS to track trifluoroethyl group metabolism in urine and bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.